4-Fluoropiperidine
CAS No.: 78197-27-0
Cat. No.: VC4990382
Molecular Formula: C5H10FN
Molecular Weight: 103.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78197-27-0 |
---|---|
Molecular Formula | C5H10FN |
Molecular Weight | 103.14 |
IUPAC Name | 4-fluoropiperidine |
Standard InChI | InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 |
Standard InChI Key | QBLLOOKBLTTXHB-UHFFFAOYSA-N |
SMILES | C1CNCCC1F |
Introduction
Chemical and Physical Properties
Molecular Structure and Formula
4-Fluoropiperidine (C₅H₁₀FN) has a molecular weight of 103.14 g/mol and features a piperidine backbone with a fluorine substituent at the equatorial position . The fluorine atom induces electronic effects that influence the compound’s reactivity, such as increased ring strain and enhanced hydrogen-bonding potential. X-ray crystallography of its hydrochloride derivative (CAS 57395-89-8) reveals a chair conformation with the fluorine atom occupying an axial position, contributing to a melting point of 163–167°C .
Physicochemical Characteristics
Key properties of 4-fluoropiperidine include:
Property | Value | Source |
---|---|---|
Boiling Point | 120.2 ± 33.0°C (760 Torr) | |
Density | 0.97 ± 0.1 g/cm³ | |
Flash Point | 26.5 ± 25.4°C | |
pKa | 9.33 ± 0.10 | |
Hydrochloride Melting Point | 163–167°C |
The compound’s low flash point necessitates careful handling to avoid flammability risks, while its moisture-sensitive hydrochloride derivative requires storage at 2–8°C .
Synthesis and Manufacturing
Bromofluorination Approach
A widely adopted method involves bromofluorination of N-Boc-4-methylenepiperidine using Et₃N·3HF and N-bromosuccinimide (NBS) . This regioselective reaction yields 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate with 92% efficiency, followed by azidation and reduction to produce 4-aminomethyl-4-fluoropiperidine . Key steps include:
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Bromofluorination: Conducted at 0°C in dry CH₂Cl₂, achieving complete conversion within 3 hours .
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Azidation: NaN₃ and NaI in DMSO at 130°C for 16 hours, yielding 91% of the azide intermediate .
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Reduction: Hydrogenation over Pd/C produces the final aminomethyl derivative .
Alternative Synthetic Pathways
Alternative routes include nucleophilic fluorination of 4-chloropiperidine using KF in polar aprotic solvents, though yields are lower (≤65%) compared to bromofluorination . Recent innovations employ flow chemistry to enhance reaction control and scalability, reducing byproduct formation .
Pharmacological Applications
Orexin Receptor Antagonism
4-Fluoropiperidine derivatives exhibit potent antagonism at orexin receptors (OX1R/OX2R), making them viable for treating insomnia and addiction disorders . For example, compound 1-tert-butyl 4-fluoropiperidine-1-carboxylate (Patent WO2014113303A1) demonstrates IC₅₀ values <100 nM in receptor-binding assays, with efficacy in rodent models of sleep fragmentation . Clinical applications extend to:
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Mood disorders: Augmentation of serotonin/norepinephrine reuptake inhibitors in depression .
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Pain management: Synergy with gabapentinoids in neuropathic pain models .
T-Type Calcium Channel Modulation
4-Aminomethyl-4-fluoropiperidine acts as a selective T-type Ca²⁺ channel antagonist (IC₅₀ = 0.8 µM), inhibiting calcium influx in dorsal root ganglion neurons . This mechanism is pivotal for:
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Epilepsy: Suppression of thalamocortical oscillations in absence epilepsy models .
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Neuroprotection: Reduction of excitotoxicity in ischemic stroke paradigms .
Analytical Characterization
Spectroscopic Profiling
¹H NMR of 4-fluoropiperidine hydrochloride (CDCl₃) reveals distinct signals at δ 1.46 ppm (t-Bu), 3.08 ppm (piperidine CH₂), and 3.96 ppm (N-H) . ¹³C NMR confirms fluorine coupling (J = 20.8 Hz) at the C4 position . High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 104.1 .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >98% purity, with a retention time of 6.2 minutes .
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